Cassiaside B2

PTP1B inhibition Type 2 diabetes Insulin signaling

Sourcing a definitive negative control for naphthopyrone glycosylation SAR presents challenges due to variable purity. Cassiaside B2 (≥98% HPLC), a rubrofusarin tetraglucoside with attenuated PTP1B (IC50 >100 µM) and hMAO-A inhibition, resolves this by enabling precise comparison against the potent aglycone rubrofusarin (IC50: 16.95 µM and 5.90 µM). • Maps progressive glucosylation effects on enzyme inhibition across four glucose units. • Mandatory HPLC reference standard for Cassiae Semen QC; validated linearity (0.004335-0.5352 µg) and recovery (100.37%). • Certified content in NRE (11.40 ± 0.26%) supports batch-to-batch analytical consistency.

Molecular Formula C39H52O25
Molecular Weight 920.8 g/mol
Cat. No. B1248537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassiaside B2
Molecular FormulaC39H52O25
Molecular Weight920.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1
InChIKeyHFJDWELARBQGBQ-PFLZFKCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cassiaside B2: Research Procurement


Cassiaside B2 (CAS: 218155-40-9), chemically defined as rubrofusarin 6-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [1], is a naphthopyrone tetraglucoside isolated from the seeds of Cassia obtusifolia L. and Cassia tora [2]. As a natural oligosaccharide (C39H52O25, MW: 920.82) with four glucose units [1], it serves as a major constituent of the naphthopyrone reference extract (NRE) of Cassiae Semen [3] and is commercially available at high analytical purity (≥98-99.88% by HPLC) for in vitro biochemical and pharmacological investigations.

Naphthopyrone tetraglucoside probe for glycosylation-dependent enzyme interaction studies
Analytical reference standard for Cassiae Semen quality control and extract standardization
Negative control or structural comparator for PTP1B, hMAO-A, and anti-allergic assays

Cassiaside B2: Structural Specificity


Glycosylation pattern fundamentally alters the pharmacological profile of naphthopyrones from Cassia species. While rubrofusarin aglycone exhibits potent dual inhibition of PTP1B (IC50: 16.95 µM) and hMAO-A (IC50: 5.90 µM), progressive glucosylation substantially attenuates this activity: monoglucoside rubrofusarin-6-O-β-D-glucopyranoside shows reduced PTP1B inhibition (IC50: 87.36 µM), whereas triglucoside and tetraglucoside (Cassiaside B2) derivatives display IC50 values exceeding 100 µM [1]. Conversely, a structurally distinct naphthopyrone from the same plant source, Cassiaside C2, demonstrates potent anti-allergic histamine release inhibition not observed with Cassiaside B2 [2]. This divergent structure-activity relationship precludes generic substitution among Cassia naphthopyrones and mandates compound-specific procurement for defined research endpoints.

Glycosylation Aglycone rubrofusarin or monoglucosides may show substantially higher enzyme inhibition; activity profile shifts with degree of glucosylation.
Isomer mismatch Structurally similar cassiaside C2 exhibits anti-allergic histamine release inhibition not observed with cassiaside B2; isomer-specific responses prevent interchange.

Cassiaside B2: Comparative Evidence


PTP1B Inhibition: Aglycone vs. Glycosides

In a direct comparative study of naphthopyrone glycosides from Cassia obtusifolia, Cassiaside B2 (tetraglucoside, compound 4) demonstrated substantially attenuated PTP1B inhibitory activity compared to its aglycone, rubrofusarin. While rubrofusarin exhibited an IC50 of 16.95 ± 0.49 µM, Cassiaside B2 showed IC50 > 100 µM [1]. This represents a >5.9-fold reduction in potency. The monoglucoside derivative (compound 1) showed intermediate activity (IC50: 87.36 ± 1.08 µM), establishing a clear inverse correlation between glycosylation extent and PTP1B inhibition [1].

PTP1B Inhibition
Head-to-head
IC50 >100 µM (Cassiaside B2) vs 16.95 µM (rubrofusarin)
Supports attenuated PTP1B engagement with glycosylation
>5.9-fold decrease; negative-control context
PTP1B inhibition Type 2 diabetes Insulin signaling

hMAO-A Inhibition vs. Aglycone

Cassiaside B2 was evaluated alongside rubrofusarin aglycone for human monoamine oxidase A (hMAO-A) inhibition. Rubrofusarin displayed potent inhibition with an IC50 of 5.90 ± 0.99 µM, outperforming the reference drug deprenyl HCl (IC50: 10.23 ± 0.82 µM) by approximately 2-fold [1]. In contrast, Cassiaside B2 and other higher glycosides (compounds 2–4) exhibited IC50 values exceeding 100 µM, indicating negligible hMAO-A inhibitory activity under the same assay conditions [1].

hMAO-A Inhibition
Head-to-head
IC50 >100 µM (Cassiaside B2) vs 5.90 µM (rubrofusarin)
Glycosylation ablates hMAO-A interaction
>16.9-fold decrease; hMAO-A probe context
hMAO-A inhibition Neurodegeneration Depression

Predicted 5-HT2C Agonism vs. Lorcaserin

In a computational molecular docking study of 50 Cassiae Semen compounds against the 5-HT2C serotonin receptor, Cassiaside B2 was identified among the top-scoring ligands predicted to act as agonists. Cassiaside B2 demonstrated a relative binding free energy difference (∆∆G) of +1.4 kcal/mol compared to the co-crystallized agonist ligand in the active conformation of 5-HT2C (PDB: 6BQG) [1]. Another Cassia compound, obtusifoliol, showed a comparable ∆∆G of +1.3 kcal/mol, positioning Cassiaside B2 within the same predicted agonist efficacy range [1]. These in silico predictions were benchmarked against the clinically approved 5-HT2C agonist lorcaserin as a conceptual comparator.

5-HT2C Docking
In silico
∆∆G +1.4 kcal/mol vs co-crystallized agonist (0 kcal/mol)
Predicted agonist-range binding to 5-HT2C
Testable hypothesis; requires in vitro confirmation
5-HT2C receptor Obesity Appetite regulation

Anti-Allergic Activity vs. Cassiaside C2

In the original isolation study of naphthopyrone glycosides from Cassia obtusifolia, two new compounds were characterized: Cassiaside B2 (compound 1) and Cassiaside C2 (compound 2). While both are structurally similar naphthopyrone glycosides, only Cassiaside C2 exhibited significant inhibition of histamine release from rat peritoneal exudate mast cells induced by antigen-antibody reaction [1]. The study explicitly states that "Compound 2 [Cassiaside C2] was found to inhibit the histamine release..." with no such activity reported for Cassiaside B2 under the same assay conditions [1].

Histamine Release
Head-to-head
No significant inhibition (Cassiaside B2) vs active (cassiaside C2)
Isomer-specific anti-allergic activity profile
Negative control for mast cell degranulation assays
Anti-allergic Histamine release Mast cells

Quantification in Cassiae Semen Reference Extract

In a certified naphthopyrone reference extract (NRE) of Cassiae Semen intended for quality control applications, Cassiaside B2 was quantified as a major constituent. The determination and uncertainty results were (11.40 ± 0.26) % by weight in the NRE [1]. This positions Cassiaside B2 as the third most abundant naphthopyrone in the extract, following cassiaside C (28.8 ± 0.48)% and rubrofusarin-6-O-β-D-gentiobioside (16.60 ± 0.22)%, but ahead of cassiaside C2 (11.68 ± 0.24)% [1]. A validated HPLC method has been established for simultaneous determination of Cassiaside B2 along with rubrofusarin gentiobioside and cassiaside C, with linear range of 0.004335–0.5352 µg and average recovery of 100.37% (n=6) [2].

NRE Content
Method context
11.40 ± 0.26% w/w in naphthopyrone reference extract
Major constituent supporting QC standardization
HPLC-validated; linear range 0.004–0.535 µg
Quality control HPLC Reference extract

Solubility & Storage Stability

Commercial Cassiaside B2 is supplied as a yellow powder with HPLC purity specifications of 99.88% . The compound demonstrates practical solubility for in vitro assays, with DMSO solubility of 50 mg/mL (54.30 mM) achievable with sonication . Recommended storage conditions are -20°C for powder (stability: 3 years) and -80°C for DMSO stock solutions (stability: 1 year) . Alternative vendor specifications indicate ≥98% purity by HPLC and storage at 4°C for 2 years, with solutions recommended for immediate use .

Handling Profile
Supplier data
DMSO solubility 50 mg/mL; -20°C powder (3 yr) / -80°C solution (1 yr)
Practical assay planning guidance
Verify stability under specific laboratory conditions
Solubility Stability Storage conditions

Cassiaside B2: Application Scenarios


Glycosylation SAR in Metabolic Enzyme Inhibition

Cassiaside B2, as a tetraglucoside derivative of rubrofusarin with >100 µM IC50 for both PTP1B and hMAO-A, serves as a definitive negative control or comparator in SAR studies examining how progressive glycosylation attenuates enzyme inhibition [1]. Researchers investigating type 2 diabetes or depression targets can use Cassiaside B2 alongside rubrofusarin (IC50: 16.95 µM and 5.90 µM, respectively) and intermediate glycosides to map the precise contribution of each glucose moiety to bioactivity loss [1].

Quality Control & Standardization by HPLC

Cassiaside B2 is a mandatory analytical reference standard for the simultaneous HPLC quantification of naphthopyrone constituents in Cassiae Semen (Semen cassiae) raw materials and finished products [1]. Validated methods demonstrate excellent linearity (0.004335–0.5352 µg) and recovery (100.37%) for Cassiaside B2 quantification [2]. Its defined content in certified naphthopyrone reference extracts (11.40 ± 0.26%) [3] enables accurate batch-to-batch quality assessment for industrial quality control laboratories and regulatory compliance.

5-HT2C Agonist Validation for Obesity Research

Computational docking data predicting Cassiaside B2 as a 5-HT2C receptor agonist (∆∆G = +1.4 kcal/mol) [1] provides a testable hypothesis for in vitro functional validation. Researchers can procure Cassiaside B2 to experimentally confirm 5-HT2C activation using calcium flux or β-arrestin recruitment assays, potentially identifying a natural product-derived appetite suppressant scaffold. This application leverages the compound's unique in silico profile within the Cassia chemical space [1].

Structural Probe for Anti-Allergic Activity

The differential anti-allergic activity between Cassiaside B2 (inactive) and Cassiaside C2 (active histamine release inhibitor) [1] makes Cassiaside B2 a valuable negative control or structural probe in mechanistic allergy research. Scientists investigating mast cell stabilization can use this pair of isomers to delineate the precise structural features (likely the aglycone core substitution pattern) required for histamine release inhibition [1].

Application
Selection Property
Validation Focus
Glycosylation-SAR probe
Tetraglucoside with low enzyme engagement
PTP1B/hMAO-A activity attenuation vs. aglycone
Cassiae Semen QC standard
Defined NRE content and HPLC recovery
Method linearity and recovery validation
5-HT2C hypothesis testing
In silico-predicted agonist-range binding
In vitro functional assay confirmation
Anti-allergic structural probe
Isomer-specific histamine release inactivity
Mast cell degranulation endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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